(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid

Suzuki-Miyaura cross-coupling Heteroarylboronic acids Palladium catalysis

This unique boronic acid features a tertiary ethyl(methyl)amino group that eliminates tautomerization liabilities and provides moderate electron donation, outperforming 2-chloro (poor yields) and 2-amino (protection-required) analogs in Suzuki-Miyaura couplings. Its enhanced protodeboronation resistance ensures reliable performance in high-throughput parallel synthesis, reducing the need for inert atmosphere handling. Ideal for constructing kinase-focused libraries with a single-step coupling strategy, this building block delivers differentiated chemical space and stable ambient storage for cost-effective, reproducible library production.

Molecular Formula C7H12BN3O2
Molecular Weight 181.00 g/mol
Cat. No. B12508872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid
Molecular FormulaC7H12BN3O2
Molecular Weight181.00 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1)N(C)CC)(O)O
InChIInChI=1S/C7H12BN3O2/c1-3-11(2)7-9-4-6(5-10-7)8(12)13/h4-5,12-13H,3H2,1-2H3
InChIKeyTWXVKFJKCNQIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid: Procurement-Relevant Chemical Profile and Compound Class Positioning


(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid (CAS 2225180-60-7; synonym: 2-(methylethylamino)pyrimidine-5-boronic acid) is a heteroarylboronic acid featuring a pyrimidine core with a tertiary ethyl(methyl)amino substituent at the 2-position and a boronic acid group at the 5-position. With molecular formula C₇H₁₂BN₃O₂ and molecular weight 181.00 g/mol, the compound belongs to the class of 5-pyrimidylboronic acids used as nucleophilic coupling partners in Suzuki-Miyaura cross-coupling reactions [1]. The ethyl(methyl)amino group confers distinct electronic properties to the pyrimidine ring that directly influence both the stability of the boronic acid moiety and the reactivity profile in Pd-catalyzed couplings compared to other 2-substituted pyrimidinylboronic acids .

Why Generic Pyrimidinylboronic Acids Cannot Substitute (2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid in Critical Applications


The assumption that any 5-pyrimidylboronic acid can serve as an interchangeable building block is invalidated by documented differences in coupling efficiency, byproduct formation, and substrate compatibility across 2-substituted analogs. The nature of the 2-position substituent profoundly modulates the electronic environment of both the pyrimidine ring and the boron center, affecting oxidative addition kinetics, transmetalation rates, and competitive protodeboronation susceptibility [1]. Specifically, 2-chloro-5-pyrimidylboronic acid suffers from limited cross-coupling yields (approximately 48%) due to concurrent byproduct formation pathways [2], while 2-amino-5-pyrimidylboronic acid presents significant synthetic accessibility challenges requiring specialized in situ bis-silylation protection strategies to achieve acceptable yields [3]. Furthermore, the basic conditions of Suzuki-Miyaura reactions can convert amphoteric 2-amino-5-halopyrimidinones into unreactive enolic forms, rendering certain aminopyrimidine scaffolds incompatible with standard coupling protocols [4]. The ethyl(methyl)amino group in the target compound represents a distinct electronic profile—a tertiary amine donor that does not participate in tautomerization equilibria—offering a differentiated stability-reactivity balance that generic unsubstituted, chloro-, methoxy-, or amino-substituted analogs cannot replicate.

(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid: Quantitative Comparator Evidence for Scientific Selection


Comparative Suzuki-Miyaura Cross-Coupling Efficiency: (2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid vs. 2-Chloro-5-pyrimidylboronic Acid

The 2-chloro-5-pyrimidylboronic acid analog has been documented to yield cross-coupled products with heteroaryl halides at only approximately 48% yield due to concurrent formation of byproducts that compete with the desired coupling pathway [1]. This performance ceiling arises from the electron-withdrawing chloro substituent, which activates the pyrimidine ring toward deleterious side reactions under basic Pd-catalyzed conditions. In contrast, pyrimidylboronic acids with electron-donating substituents at the 2-position—including alkoxy and amino derivatives—demonstrate substantially higher coupling efficiencies with heteroaryl halides under analogous reaction conditions, typically achieving synthetically useful yields in the range of 56% to 84% for single and double coupling reactions [2]. The ethyl(methyl)amino group, as a tertiary amine donor, provides electron density to the pyrimidine ring without the tautomerization liabilities of primary or secondary amino substituents, supporting improved transmetalation kinetics while suppressing protodeboronation pathways.

Suzuki-Miyaura cross-coupling Heteroarylboronic acids Palladium catalysis

Synthetic Accessibility and Process Scalability Advantage Relative to 2-Amino-5-pyrimidylboronic Acid

The synthesis of 2-amino-5-pyrimidylboronic acid requires a multi-step protection-deprotection strategy to achieve acceptable yields. A published large-scale process for this analog necessitates in situ bis-silylation of the amine using trimethylsilyl chloride (TMSCl), followed by metal-halogen exchange with n-butyllithium (n-BuLi) at cryogenic temperatures and trapping with triisopropyl borate [B(Oi-Pr)₃], delivering the target boronic acid in 80% yield over two steps after careful aqueous workup and acid-base purification [1]. This sequence requires cryogenic reaction control, precise stoichiometric management of pyrophoric reagents, and extensive purification to remove siloxane byproducts. In contrast, the ethyl(methyl)amino group of the target compound is a tertiary amine that does not require protection, enabling a more direct synthetic route without cryogenic metalation steps or silylation-deprotection sequences. The compound is commercially available at 95% purity from multiple suppliers, indicating a mature and reproducible synthetic route that does not require specialized in-house process development [2].

Process chemistry Boronic acid synthesis Scale-up

Avoidance of Tautomerization-Mediated Coupling Incompatibility Observed in 2-Aminopyrimidinone Systems

A documented limitation of certain 2-aminopyrimidine scaffolds in Suzuki-Miyaura cross-coupling reactions is their susceptibility to tautomerization under basic reaction conditions. Specifically, 2-amino-5-halo-6-phenylpyrimidin-4-ones (halo = Br or I) function as poor substrates for Pd-catalyzed Suzuki cross-coupling with benzeneboronic acid because the basic conditions (e.g., Na₂CO₃ or K₂CO₃ in aqueous organic solvent systems) convert the amphoteric pyrimidinones to their unreactive enolic forms [1]. Furthermore, Pd-mediated reductive dehalogenation effectively competes with the desired cross-coupling pathway, further eroding product yield [1]. The target compound's ethyl(methyl)amino group at the 2-position is a fully substituted tertiary amine that cannot undergo tautomerization to an enol or enolate form, eliminating this failure pathway entirely. Additionally, as a boronic acid rather than a halide electrophile, the compound serves as the nucleophilic coupling partner, avoiding the reductive dehalogenation competition observed with halopyrimidinone electrophiles.

Suzuki coupling compatibility Heterocycle tautomerization Substrate scope

Calculated Molecular Descriptors Supporting Differentiation from Unsubstituted 5-Pyrimidylboronic Acid

The ethyl(methyl)amino substituent introduces quantifiable changes to key molecular descriptors relative to unsubstituted 5-pyrimidylboronic acid. The target compound possesses a topological polar surface area (TPSA) of 69.5 Ų, a rotatable bond count of 3, and a heavy atom count of 13, with a calculated exact mass of 181.1022568 g/mol [1]. The TPSA value falls within the range considered favorable for blood-brain barrier permeability (generally <90 Ų) and oral bioavailability (generally <140 Ų), while the limited rotatable bond count (≤5) is associated with improved ligand binding efficiency in medicinal chemistry campaigns. The ethyl(methyl)amino group provides a calculated ClogP increase relative to the unsubstituted 5-pyrimidylboronic acid (TPSA 58.6 Ų, rotatable bonds 1), while maintaining the hydrogen bond acceptor capacity of the pyrimidine nitrogens (N1 and N3) and introducing an additional tertiary amine acceptor site.

Computational chemistry Molecular descriptors Drug-likeness

Optimal Application Scenarios for (2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid in Research and Industrial Settings


Parallel Synthesis of Heteroarylpyrimidine Libraries for Kinase-Targeted Drug Discovery

The compound is optimally deployed as a nucleophilic building block in parallel Suzuki-Miyaura cross-coupling reactions with diverse aryl and heteroaryl halides to generate focused libraries of 5-substituted-2-(ethyl(methyl)amino)pyrimidines. The 2-(ethyl(methyl)amino) substituent provides a tertiary amine handle that is structurally distinct from the 2-amino, 2-chloro, and 2-methoxy analogs, enabling exploration of unique chemical space around the hinge-binding region of kinase active sites. Pyrimidine scaffolds bearing boronic acid moieties have demonstrated potent inhibitory activity against multiple kinase targets, with some boron-containing diphenylpyrimidine derivatives achieving IC₅₀ values below 1 nM against BTK and JAK3 kinases [1]. The compound's favorable TPSA (69.5 Ų) and limited rotatable bond count (3) support efficient ligand-receptor interactions [2].

Diversity-Oriented Synthesis Programs Requiring Heterocyclic Boronic Acids with Differentiated Electronic Profiles

In diversity-oriented synthesis campaigns aiming to populate screening collections with structurally diverse heterocyclic frameworks, the compound offers a distinct electronic profile compared to commonly stocked pyrimidinylboronic acids. The tertiary ethyl(methyl)amino group provides moderate electron donation (stronger than methoxy, weaker than primary amino) without the synthetic complexity or tautomerization liabilities of primary/secondary amines. This electronic profile positions the compound as a complement to 2-methoxy-5-pyrimidylboronic acid and 2-amino-5-pyrimidylboronic acid, which have established utility in heteroarylpyrimidine synthesis via Suzuki couplings with heteroaryl halides under Pd(PPh₃)₂Cl₂ catalysis in 1,4-dioxane at 95°C [3].

Medicinal Chemistry Hit-to-Lead Optimization of Pyrimidine-Containing Kinase Inhibitors

For programs advancing pyrimidine-based kinase inhibitor leads, the compound serves as a strategic alternative to 2-chloro-5-pyrimidylboronic acid, which suffers from limited coupling yields (approximately 48%) and problematic byproduct formation [4]. The target compound enables introduction of the 2-(ethyl(methyl)amino)pyrimidin-5-yl moiety in a single Suzuki-Miyaura step without requiring subsequent nucleophilic aromatic substitution to install the amine functionality—a sequence that would be required if starting from a 2-chloro or 2-fluoro pyrimidine building block. The boronic acid functionality at the 5-position is complementary to pinacol boronate esters, offering potential solubility advantages in aqueous-organic biphasic coupling conditions and avoiding the additional deprotection step required when using MIDA boronates or trifluoroborate salts.

Academic and CRO Library Production Requiring Commercially Stable Heteroarylboronic Acids

The compound is well-suited for high-throughput parallel synthesis workflows where boronic acid stability under ambient storage and automated liquid handling conditions is critical. Unlike some heteroarylboronic acids that undergo rapid protodeboronation upon exposure to moisture or protic solvents, the electron-donating ethyl(methyl)amino group at the 2-position of the pyrimidine ring stabilizes the boron-carbon bond by increasing electron density at the ipso carbon, thereby reducing the rate of acid-catalyzed or base-promoted protodeboronation [5]. This enhanced stability profile reduces the need for freshly prepared solutions or strict inert atmosphere handling during library production, lowering operational costs and improving reproducibility across multiple synthesis batches.

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